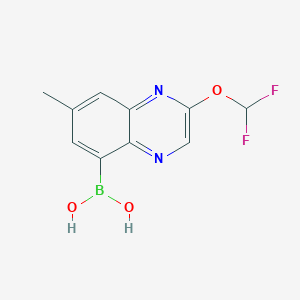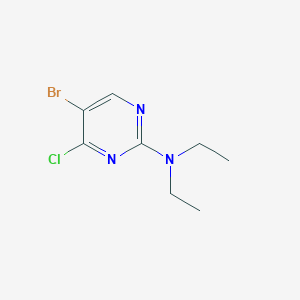
5-Bromo-4-chloro-N,N-diethylpyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-chloro-N,N-diethylpyrimidin-2-amine is a heterocyclic compound with the molecular formula C8H12BrClN3 It is characterized by the presence of bromine and chlorine atoms on the pyrimidine ring, along with diethylamine substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-N,N-diethylpyrimidin-2-amine typically involves the halogenation of pyrimidine derivatives. One common method includes the bromination and chlorination of N,N-diethylpyrimidin-2-amine under controlled conditions. The reaction is usually carried out in the presence of halogenating agents such as bromine and chlorine, often in an organic solvent like dichloromethane, at low temperatures to ensure selective halogenation.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process includes:
Nitration: of a suitable pyrimidine precursor.
Reduction: of the nitro group to an amine.
Halogenation: to introduce bromine and chlorine atoms.
Alkylation: to attach the diethylamine groups.
These steps are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-4-chloro-N,N-diethylpyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide or potassium permanganate for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Catalysts: Palladium-based catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce complex organic molecules with extended conjugation.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-chloro-N,N-diethylpyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Bromo-4-chloro-N,N-diethylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific target molecules involved. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
- 5-Bromo-4-chloro-3-iodopyridin-2-amine
- 5-Bromo-6-chloro-3-iodopyridin-2-amine
Uniqueness
5-Bromo-4-chloro-N,N-diethylpyrimidin-2-amine is unique due to its specific substitution pattern and the presence of diethylamine groups. This structural configuration imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
57054-89-4 |
|---|---|
Molekularformel |
C8H11BrClN3 |
Molekulargewicht |
264.55 g/mol |
IUPAC-Name |
5-bromo-4-chloro-N,N-diethylpyrimidin-2-amine |
InChI |
InChI=1S/C8H11BrClN3/c1-3-13(4-2)8-11-5-6(9)7(10)12-8/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
JUQWINKMSFVHNW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=NC=C(C(=N1)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-chloro-2-cyclopropyl-1H-imidazo[4,5-b]pyridine](/img/structure/B15231109.png)
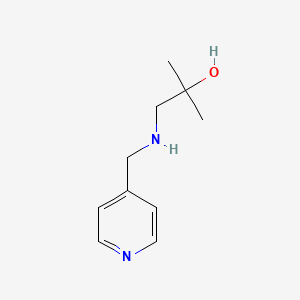

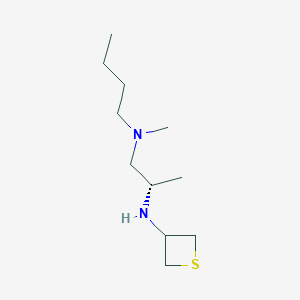

![3-(4-Ethoxyphenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15231134.png)
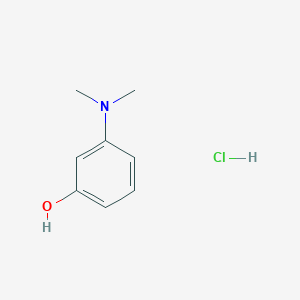

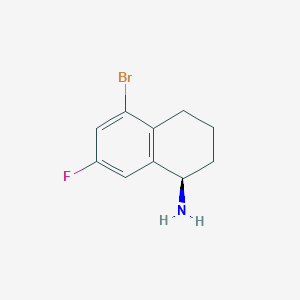
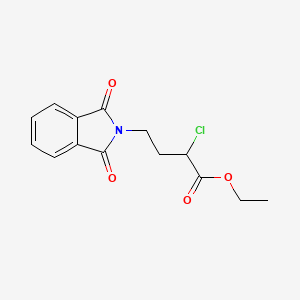
![2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridin-5(4H)-yl)ethanone](/img/structure/B15231171.png)

![Methyl 7-amino-3-methylthieno[2,3-c]pyridine-4-carboxylate](/img/structure/B15231187.png)
